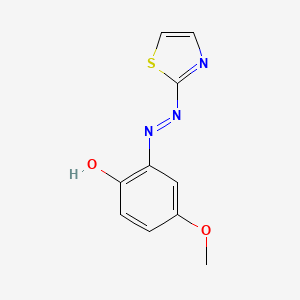

4-Methoxy-2-(2-thiazolylazo)-phenol

Description

Contextualization of Thiazolylazo Compounds as Versatile Ligands and Chromogenic Reagents

Thiazolylazo dyes are a class of aromatic azo compounds that have garnered considerable attention in analytical chemistry. rsc.orgjchemrev.com These compounds are synthesized by the diazotization of 2-aminothiazole (B372263) derivatives and subsequent coupling with phenolic or naphtholic substances. rsc.org Their significance stems from their dual nature as both potent complexing agents and sensitive chromogenic reagents. rsc.orgjchemrev.com

The versatility of thiazolylazo dyes is derived from the presence of multiple donor atoms within their structure, which can coordinate with metal ions to form stable chelate rings. jchemrev.com This complexation is often accompanied by a distinct color change, making them invaluable for the spectrophotometric and extraction-photometric determination of a wide array of metal ions. rsc.org Furthermore, some thiazolylazo dyes have proven to be excellent indicators in complexometric titrations due to the moderate stability of their metal-indicator complexes. rsc.org The solubility of these dyes can be manipulated by the addition of organic solvents, which enhances their utility in extraction procedures. rsc.org

Academic Significance of Phenolic Azo Dyes in Metal Complexation

Phenolic azo dyes represent a crucial subclass of azo compounds in coordination chemistry. jchemrev.com The presence of a hydroxyl group ortho to the azo linkage is a key structural feature that facilitates the formation of stable metal complexes. jchemrev.com These ligands, often containing oxygen and nitrogen donor atoms, are well-known for their exceptional chelating abilities with a broad spectrum of metal ions. jchemrev.com

The coordination of a metal ion to a phenolic azo dye typically involves the deprotonation of the phenolic hydroxyl group and the participation of one of the azo nitrogen atoms. This results in the formation of a stable chelate ring, a process that is fundamental to their application. The electronic properties of substituents on the phenolic ring can influence the acidity of the hydroxyl group and the electron density on the azo group, thereby tuning the stability and spectroscopic properties of the resulting metal complexes. rsc.org

Research Trajectories and Contemporary Relevance of 4-Methoxy-2-(2-thiazolylazo)-phenol Studies

Current research on this compound and related compounds is focused on several key areas. A primary trajectory is the synthesis of new derivatives and the systematic investigation of their coordination behavior with various metal ions. This includes the determination of stoichiometric ratios, stability constants, and the elucidation of the structure of the resulting complexes.

A significant aspect of contemporary research is the application of these compounds as sensitive and selective reagents for the determination of metal ions in various matrices. The chromogenic nature of the metal complexes of this compound allows for the development of simple and efficient spectrophotometric methods for metal ion analysis. For instance, the extraction constant for the iron(II) complex of this compound has been determined, highlighting its potential for the selective extraction and quantification of this metal ion. smolecule.com

Furthermore, the biological activities of these compounds and their metal complexes are being explored. The ability of this compound and its metal chelates to interact with biological systems has opened avenues for research in medicinal chemistry, particularly in the development of antimicrobial agents. smolecule.com The synthesis of related compounds, such as 2-[ -2-(5-Methyl thiazolyl)azo]-4-methoxy phenol (B47542) (MeTAMP), and the study of their coordination chemistry and biological activity further underscore the ongoing relevance of this class of compounds. researchgate.net

Detailed Research Findings

The coordination chemistry of this compound is characterized by its function as a tridentate chelating agent. It coordinates with metal ions through three donor sites: the phenolic oxygen, the azo nitrogen atom adjacent to the thiazole (B1198619) ring, and the nitrogen atom of the thiazole ring. smolecule.com This coordination mode leads to the formation of two stable five-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes due to the chelate effect. smolecule.com

The formation of these stable complexes is highly dependent on the pH of the solution. Effective coordination requires the deprotonation of the phenolic hydroxyl group, which is most favorable within a pH range of 5.0 to 9.3. smolecule.com Below this range, protonation of the phenolic oxygen diminishes its donor capacity, while at pH values above 9.3, the formation of metal hydroxides can compete with the chelation process. smolecule.com

The interaction of this compound with various transition metal ions has been a subject of study, revealing distinct binding selectivity patterns that are a reflection of the electronic and structural properties of both the ligand and the metal center. smolecule.com

Table 1: Physicochemical Data for this compound and its Iron(II) Complex

| Parameter | Value |

| Compound | This compound |

| Coordination Mode | Tridentate (N,N,O) |

| Chelate Ring Formation | Two 5-membered rings |

| Optimal pH for Complexation | 5.0 - 9.3 |

| Iron(II) Complex Extraction Constant (log Kex) | -2.50 ± 0.12 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3012-52-0 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |

InChI |

InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |

InChI Key |

FQQNRFLPBZDYKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of the 4-Methoxy-2-(2-thiazolylazo)-phenol Ligand

Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its electronic and vibrational states, as well as the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR: The proton NMR spectrum of a related compound, 4-methoxyphenol (B1676288), shows characteristic signals that can be compared to understand the environment of protons in this compound. For 4-methoxyphenol, the methoxy (B1213986) protons appear as a singlet, while the aromatic protons exhibit multiplets. rsc.org The introduction of the thiazolylazo group at the 2-position of the phenol (B47542) ring in the title compound would be expected to cause shifts in the signals of the adjacent aromatic protons due to its electron-withdrawing nature.

¹³C-NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. In 3-methoxyphenol, a related isomer, distinct signals are observed for the methoxy carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons. rsc.org For this compound, one would anticipate signals corresponding to the methoxy carbon, the carbons of the phenolic ring, and the carbons of the thiazole (B1198619) ring, each with a characteristic chemical shift.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Methoxyphenol Structures

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| 3-Methoxyphenol rsc.org | CDCl₃ | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |

| 4-Methylphenol rsc.org | CDCl₃ | 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H) | 155.7, 132.2, 130.3, 116.3, 21.4 |

| 2-Methylphenol rsc.org | CDCl₃ | 7.13-7.06 (m, 2H), 6.84 (t, 1H), 6.77 (d, 1H), 6.12 (s, br, 1H), 2.35 (s, 3H) | 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 |

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, the O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band. The C-H stretching vibrations of the aromatic ring and the methoxy group are also identifiable. nih.gov The presence of the azo group (-N=N-) and the thiazole ring will give rise to specific vibrational modes. In a study of a similar compound, 2-methoxy-4-vinylphenol, various vibrational assignments were made. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3700–3000 (broad) nih.gov |

| Aromatic C-H | Stretching | 3000–2800 nih.gov |

| Methoxy C-H | Stretching | 2930-2834 scielo.org.za |

| Azo -N=N- | Stretching | ~1450-1400 |

| C=N (Thiazole) | Stretching | ~1600 |

| C-O (Methoxy) | Stretching | ~1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* transitions within the aromatic rings and the azo-thiazole system. The vibrant color of the compound is a direct result of absorption in the visible range. smolecule.com The position and intensity of these bands can be influenced by the solvent polarity. Studies on related thiazolylazo dyes have shown that the maximum absorption wavelength is solvent-dependent. researchgate.net

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₉N₃O₂S, the expected molecular weight is approximately 235.26 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the spectrum can provide further structural information by revealing stable fragments of the molecule.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial method for confirming the empirical and molecular formula of a synthesized compound. This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula, C₁₀H₉N₃O₂S. smolecule.comsigmaaldrich.com Close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉N₃O₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 51.05% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.86% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.87% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.60% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.63% |

| Total | 235.272 | 100.00% |

X-ray Diffraction Studies of Related Thiazolylazo Structures

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its constituent phenol, azo, and thiazole moieties. While a specific crystal structure for this compound is not publicly available, extensive studies on structurally analogous molecules, such as other ortho-hydroxy azo compounds and substituted phenols, provide a robust framework for understanding its likely conformation.

The molecule is expected to be largely planar. This planarity is a common feature in similar structures and is influenced by the electronic conjugation between the aromatic phenol ring, the azo bridge (-N=N-), and the thiazole ring. This extended π-system is crucial for the compound's chromophoric properties.

The bond lengths and angles within the molecule are expected to reflect a hybrid of single and double bond character due to electron delocalization. For instance, the C-N and N=N bonds of the azo group, and the C-C bonds within the aromatic rings, will have lengths that are intermediate between typical single and double bonds. The geometry around the azo group is expected to be of the more stable trans configuration.

A hypothetical representation of selected bond lengths and angles, based on data from analogous structures, is presented in the table below. It is important to note that these are estimated values and await experimental verification through X-ray crystallographic studies of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(phenol) | O | - | ~1.36 |

| C(phenol) | N | - | ~1.42 | |

| N | N | - | ~1.25 | |

| N | C(thiazole) | - | ~1.38 | |

| Bond Angle (°) | C(phenol) | N | N | ~115 |

| N | N | C(thiazole) | ~115 | |

| Dihedral Angle (°) | C(phenol) | C(phenol) | N | N |

| Note: These are representative values based on structurally similar compounds and require experimental validation. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the crystal packing of this compound will be dictated by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. These non-covalent interactions are crucial in determining the macroscopic properties of the material, such as its melting point and solubility.

Hydrogen Bonding: Beyond the intramolecular hydrogen bond mentioned earlier, intermolecular hydrogen bonds are expected to play a significant role in the crystal lattice. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the azo and thiazole groups, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors. This can lead to the formation of extended one-, two-, or three-dimensional networks, contributing to the stability of the crystal structure. For instance, in related phenol derivatives, extensive hydrogen-bonding networks are commonly observed.

The interplay between hydrogen bonding and π-π stacking will ultimately define the supramolecular architecture of this compound in the crystalline form. A detailed understanding of these interactions is essential for predicting and controlling the solid-state properties of this and related functional materials.

Acid Base Equilibria and Protonation Characteristics

Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 4-Methoxy-2-(2-thiazolylazo)-phenol, the pKa value associated with the phenolic hydroxyl group is of primary importance as it dictates the distribution of the neutral and anionic species at a given pH. The deprotonation of this group is often a prerequisite for the compound's function as a chelating agent for metal ions. smolecule.com The dissociation constants are known to be pH-dependent, reflecting the acid-base equilibria of not only the phenolic hydroxyl group but also potential protonation sites on the thiazole (B1198619) ring. smolecule.com

Spectrophotometric Methods for pKa Determination

Spectrophotometry is a widely used technique for determining the pKa of compounds that exhibit a change in their UV-visible absorption spectrum upon ionization. This method is particularly well-suited for this compound due to its nature as a chromophoric azo dye.

The underlying principle of this method involves monitoring the absorbance of a solution of the compound at a fixed wavelength while varying the pH. The phenolic form (HL) and its corresponding phenolate (B1203915) anion (L⁻) possess distinct absorption spectra. bgu.ac.il Typically, the deprotonated phenolate form absorbs at a longer wavelength (a bathochromic or red shift) compared to the protonated phenolic form. bgu.ac.ilresearchgate.net

By recording the absorption spectra at various pH values, a set of data is obtained that can be used to calculate the pKa. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms are equal. The relationship between absorbance, pH, and pKa is described by the Henderson-Hasselbalch equation, which can be adapted for spectrophotometric data. The analysis often involves plotting absorbance versus pH, which yields a sigmoidal curve from which the pKa can be determined. nih.gov

Table 1: General Steps in Spectrophotometric pKa Determination

| Step | Description |

| 1. Preparation of Solutions | Prepare a series of buffer solutions with known and varying pH values. A stock solution of this compound is also prepared. |

| 2. Spectral Measurement | Add a small, constant amount of the stock solution to each buffer solution. Record the UV-visible absorption spectrum for each solution. |

| 3. Data Analysis | Identify the wavelengths of maximum absorbance for the acidic (HL) and basic (L⁻) species. Plot the absorbance at a chosen wavelength against the pH of the solutions. |

| 4. pKa Calculation | The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. Alternatively, various linear and non-linear regression methods can be applied to the data to obtain a precise pKa value. nih.gov |

Potentiometric Methods for Dissociation Constant Determination

Potentiometric titration is another robust method for determining the pKa of a substance. This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the weak acid (this compound) and monitoring the resulting change in the solution's potential (or pH) using a calibrated electrode system.

As the strong base is added, it neutralizes the acidic protons of the compound. A plot of pH versus the volume of titrant added produces a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. For polyprotic acids, multiple inflection points and half-equivalence points may be observed, corresponding to the different pKa values. Computational methods and specialized software can be used to analyze the titration data and refine the pKa values. researchgate.net The calibration of the electrode system is a critical step for accuracy and is often performed using methods like Gran's plot. nih.gov

Influence of pH on the Electronic Absorption Spectra of the Ligand

The electronic absorption spectrum of this compound is highly sensitive to the pH of the medium. This is a direct consequence of the acid-base equilibrium between the protonated phenolic form (HL) and the deprotonated phenolate form (L⁻). These two species have different electronic structures and thus absorb light at different wavelengths.

In acidic to neutral solutions, the compound exists predominantly in its protonated form, with the phenolic hydroxyl group intact. As the pH increases into the alkaline range, deprotonation occurs, leading to the formation of the phenolate anion. This deprotonation results in an extended system of conjugated double bonds, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance is observed. sigmaaldrich.com The presence of isosbestic points in a series of spectra taken at different pH values is a strong indication of an equilibrium between two and only two absorbing species.

Table 2: Expected pH-Dependent Spectral Changes for this compound

| pH Range | Predominant Species | Expected λmax | Appearance |

| Acidic (e.g., pH < 7) | Neutral (HL) | Shorter wavelength | Yellow/Orange |

| Alkaline (e.g., pH > 9) | Anionic (L⁻) | Longer wavelength | Red/Magenta |

Note: The exact λmax values and colors are illustrative and depend on the specific solvent and concentration.

Substituent Effects on the Acidic Properties of the Phenolic Group

The acidity of the phenolic proton in this compound is modulated by the electronic effects of the substituents on the benzene (B151609) ring. In this molecule, there are two key substituents to consider: the methoxy (B1213986) group (-OCH₃) at position 4 (para to the hydroxyl group) and the thiazolylazo group [-N=N-(C₃H₂NS)] at position 2 (ortho to the hydroxyl group).

The methoxy group is an interesting case as it exerts two opposing electronic effects:

+R (Resonance) Effect : The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance. This effect is most pronounced at the ortho and para positions. By increasing the electron density on the ring and, consequently, on the phenolic oxygen, this effect destabilizes the phenoxide anion, making the proton less likely to dissociate. This leads to a decrease in acidity (an increase in pKa). bgu.ac.ilresearchgate.net

-I (Inductive) Effect : Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bonds. This inductive effect tends to stabilize the phenoxide anion, thereby increasing the acidity (decreasing the pKa). bgu.ac.ilresearchgate.net

For a para-methoxy substituent, the resonance effect generally dominates over the inductive effect, leading to a net decrease in the acidity of the phenol (B47542) compared to unsubstituted phenol. bgu.ac.il

The 2-(2-thiazolylazo) group is a strongly electron-withdrawing group. This is due to the electronegativity of the nitrogen atoms in the azo linkage and the electron-deficient nature of the thiazole ring. researchgate.net This powerful electron-withdrawing effect, operating through both inductive and resonance mechanisms, significantly delocalizes the negative charge of the phenoxide anion, thereby stabilizing it. This stabilization facilitates the dissociation of the phenolic proton, leading to a substantial increase in acidity (a decrease in pKa).

Table 3: Summary of Substituent Effects on Phenolic Acidity

| Substituent | Position | Electronic Effect | Effect on Acidity |

| Methoxy (-OCH₃) | para | +R > -I (Net electron-donating) | Decreases (Increases pKa) |

| Thiazolylazo | ortho | -R and -I (Strongly electron-withdrawing) | Increases (Decreases pKa) |

Comprehensive Metal Complexation Chemistry

Coordination Modes and Ligand Denticity

The manner in which 4-Methoxy-2-(2-thiazolylazo)-phenol binds to metal ions is fundamental to understanding the structure and properties of the resulting complexes. This is defined by the number of donor atoms that can simultaneously coordinate to a central metal ion, known as its denticity.

Identification of Donor Atoms (Nitrogen of Azo, Nitrogen of Thiazole (B1198619), Oxygen of Phenol)

Research on this compound and structurally similar thiazolyl azo dyes consistently demonstrates that it functions as a tridentate chelating agent. researchgate.netresearchgate.net This means it uses three donor atoms to bind to a single metal ion, forming stable chelate rings. The identified donor atoms are:

The phenolic oxygen atom from the hydroxyl group.

One of the nitrogen atoms from the azo group (-N=N-).

The nitrogen atom of the thiazole ring. researchgate.netnih.gov

This ONN donor set allows the ligand to form two stable five-membered chelate rings upon complexation with a metal ion. researchgate.netorientjchem.org Spectroscopic studies, particularly FT-IR, confirm the involvement of these groups in coordination. A shift or change in the characteristic vibrational frequencies of the phenolic C-O, the azo N=N, and the thiazole C=N bonds in the spectra of the metal complexes compared to the free ligand provides strong evidence of coordination through these sites. nih.gov

Stereochemical Implications of Tridentate Coordination

In cases where only one ligand molecule binds to the metal ion (a 1:1 complex), the remaining coordination sites on the metal are usually occupied by other species present in the solution, such as water molecules or anions like chloride. researchgate.net This can result in various geometries, including distorted octahedral or square planar, depending on the specific metal ion and its preferred coordination number. researchgate.net For instance, complexes of the type [ML(H₂O)₂] have been reported, where the tridentate ligand and two water molecules coordinate to the metal center. researchgate.net

Stoichiometry of Metal-Ligand Complexes (Metal:Ligand Ratios)

The stoichiometry of a metal complex refers to the ratio in which the metal ions and ligands combine. For this compound, the stoichiometry is influenced by factors such as the concentration of reactants, the pH of the solution, and the nature of the metal ion. researchgate.net

Formation of 1:1 and 1:2 (Metal:Ligand) Complexes

Studies have shown that this compound can form complexes with both 1:1 and 1:2 metal-to-ligand ratios. researchgate.netnih.gov

1:1 Complexes : In some conditions, one metal ion will bind with a single molecule of the ligand. This is often observed when the metal concentration is high relative to the ligand or under specific pH conditions. nih.gov

1:2 Complexes : The formation of 1:2 complexes, where one metal ion is coordinated by two ligand molecules, is also frequently reported. orientjchem.orgresearchgate.netqu.edu.iq This stoichiometry is common for transition metals that favor a coordination number of six, leading to the stable octahedral geometries mentioned previously.

The formation of these different stoichiometries can be investigated using spectrophotometric methods, such as the mole ratio method or Job's method of continuous variation. qu.edu.iqgjesr.com

| Metal Ion | Reported M:L Ratio | Reference Compound | Source |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 1:2 | 2-[2-(6Nitro benzothiazolyl)azo]imidazole | qu.edu.iq |

| Cr(III), Fe(III) | 1:2 | 5-[2-(5-nitro thiazolyl)azo]-2-amino-4-methyl pyridine | orientjchem.org |

| Fe(II), Cu(II), Zn(II) | 1:2 | 4-(2-thiazolylazo)resorcinol (B1208428) | nih.govresearchgate.net |

| Fe(III), Cu(II), Mn(II) | 1:2 | 2-[2-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (B47542) | researchgate.net |

| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1:1 | Azo dye from 4-amino antipyrine and 4-aminophenol | nih.gov |

Investigation of Bi- and Polynuclear Complex Formation

While the coordination chemistry of this compound is dominated by the formation of mononuclear complexes (containing a single metal center), the potential for forming bi- or polynuclear structures exists, particularly with ligands that possess bridging capabilities. However, for this compound and its close analogs, the literature primarily focuses on the synthesis and characterization of mononuclear species. The tridentate chelation to a single metal center is the most favored coordination mode, and reports on bi- or polynuclear complex formation are not common for this specific class of ligands.

Thermodynamics of Complex Formation: Stability and Formation Constants

The stability of a metal complex in solution is a critical thermodynamic parameter, quantified by its stability constant (K) or formation constant (K_f). A large value for the stability constant indicates that the complex is highly stable and that the equilibrium of the formation reaction lies far to the right, favoring the complex. researchgate.net

The stability constants for complexes of thiazolyl azo dyes are typically determined using spectrophotometric methods. gjesr.comresearchgate.net These methods rely on measuring the absorbance of solutions containing varying ratios of the metal ion and the ligand at a fixed wavelength and optimal pH. qu.edu.iq The data can then be used to calculate the stability constant of the formed complex.

While specific thermodynamic data for this compound complexes are not extensively tabulated in readily available literature, data from analogous systems provide insight into the expected stability. For example, the stability constants and Gibbs free energy (ΔG) have been determined for complexes of similar azo dyes, indicating the formation of thermodynamically stable products. researchgate.netcurresweb.com The negative values of Gibbs free energy derived from these studies confirm that the complexation processes are spontaneous. curresweb.com

| Metal Complex | Stability Constant (K) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Source |

|---|---|---|---|

| Co(II)-IAAP | 6.19 x 10⁵ | -33.04 | curresweb.com |

| Ni(II)-IAAP | 8.01 x 10⁵ | -33.69 | curresweb.com |

| Cu(II)-IAAP | 3.21 x 10⁴ | -25.72 | curresweb.com |

*Data for complexes of a Schiff base derived from isatin and 4-aminoantipyrine (IAAP), presented for illustrative purposes.

The order of stability for such complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Spectrophotometric Determination of Stability Constants

Spectrophotometry is a widely employed technique for the determination of the stoichiometry and stability constants of metal complexes in solution. ddugu.ac.in The formation of a complex between a metal ion and a ligand such as this compound is typically accompanied by a change in the electronic absorption spectrum. By monitoring these changes, valuable information about the composition and stability of the complex can be obtained.

Common spectrophotometric methods for determining the stoichiometry of complexes include the method of continuous variations (Job's method) and the mole ratio method. ddugu.ac.innih.gov In Job's method, a series of solutions are prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex formed. ddugu.ac.in The mole ratio method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand. The absorbance is plotted against the molar ratio of ligand to metal, and the point of inflection in the curve indicates the stoichiometry of the complex. curresweb.com

Once the stoichiometry is established, the stability constant (K) of the complex can be calculated from the spectrophotometric data. For a 1:1 complex, the stability constant can be determined using the following equation:

K = [ML] / ([M][L])

Where [ML], [M], and [L] are the equilibrium concentrations of the complex, metal ion, and ligand, respectively.

| Metal Ion | Stoichiometry (M:L) | Stability Constant (K) (dm⁶ mol⁻²) |

|---|---|---|

| Co(II) | 1:1 | 6.19 x 10⁵ |

| Ni(II) | 1:1 | 8.01 x 10⁵ |

| Cu(II) | 1:1 | 3.21 x 10⁴ |

This table presents stability constants for metal complexes with a Schiff base derived from isatin and 4-aminoantipyrine as an illustrative example of data obtained by spectrophotometric methods. curresweb.com

Potentiometric Determination of Formation Constants

Potentiometric titration is a precise and widely used method for determining the formation constants of metal complexes in solution. electrochemsci.orgresearchgate.netscirp.org This technique involves monitoring the change in the potential of an electrode, typically a pH-sensitive glass electrode, upon the addition of a titrant. The formation of a complex between a metal ion and a ligand that can release or accept protons results in a change in the pH of the solution. ddugu.ac.in

Although specific potentiometric studies determining the formation constants of this compound with various metal ions were not found in the search results, the principles of the technique are well-established. For instance, a study on sulphathiazole complexes with various metal ions illustrates the type of data obtained from potentiometric titrations. scirp.org

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Sr(II) | 4.25 | - |

| Pb(II) | 5.10 | 4.15 |

| Co(II) | 5.50 | 4.50 |

| Al(III) | 8.70 | 7.50 |

| Fe(III) | 9.80 | 8.60 |

This table presents formation constants for metal complexes with sulphathiazole as an illustrative example of data obtained by potentiometric methods. scirp.org

Energetic Considerations and the Chelate Effect

The formation of a metal complex is governed by thermodynamic principles, with the stability of the complex being related to the change in Gibbs free energy (ΔG). The chelate effect is a significant energetic consideration in the formation of complexes with polydentate ligands like this compound. This effect describes the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands.

The thermodynamic basis for the chelate effect is primarily entropic. When a multidentate ligand replaces multiple monodentate ligands from the coordination sphere of a metal ion, there is an increase in the number of free-moving particles in the solution, leading to a positive change in entropy (ΔS). This favorable entropy change contributes to a more negative Gibbs free energy of formation (ΔG = ΔH - TΔS), thus increasing the stability of the chelate complex.

For example, the reaction of a hydrated metal ion with a bidentate ligand (L-L) can be represented as:

[M(H₂O)ₓ]ⁿ⁺ + L-L ⇌ [M(H₂O)ₓ₋₂(L-L)]ⁿ⁺ + 2H₂O

In this reaction, one bidentate ligand displaces two monodentate water molecules, resulting in an increase in the total number of species in the system and a corresponding increase in entropy. While specific thermodynamic data for the chelation of this compound are not available, the presence of multiple donor atoms suggests that it will exhibit a significant chelate effect upon complexation with metal ions.

Structural and Electronic Characterization of Isolated Metal Complexes

Electronic Absorption Spectroscopy for Coordination Geometry Assignment

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for elucidating the coordination geometry of metal complexes. The absorption of ultraviolet and visible light by a complex promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energy of these d-d transitions is influenced by the geometry of the complex and the nature of the ligands. researchgate.net

For instance, octahedral and tetrahedral complexes of the same metal ion will exhibit different d-orbital splitting patterns and, consequently, different absorption spectra. By analyzing the position, intensity, and number of d-d absorption bands, it is often possible to assign the coordination geometry of the complex. researchgate.net

While specific electronic absorption data for isolated complexes of this compound are not detailed in the provided search results, a study on Co(II) and Ni(II) mixed ligand complexes provides an example of how UV-Vis spectroscopy is used to infer geometry.

| Complex | Absorption Bands (nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| Co(II) complex | 281, 388, 721 | π→π*, LMCT, ⁴T₁g(F)→⁴T₂g(F) | Octahedral |

This table presents electronic absorption data for a Co(II) mixed ligand complex as an illustrative example.

Charge transfer bands, which are typically more intense than d-d transitions, can also provide information about the electronic structure of the complex. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Infrared Spectroscopy for Metal-Ligand Vibrations

Infrared (IR) spectroscopy is an invaluable technique for characterizing metal complexes as it provides information about the coordination of the ligand to the metal ion. libretexts.org The binding of a ligand to a metal center alters the vibrational frequencies of the bonds within the ligand. By comparing the IR spectrum of the free ligand with that of its metal complex, one can identify the donor atoms involved in coordination.

For this compound, key vibrational bands to monitor would include the phenolic O-H stretch, the C-O stretch, the N=N stretch of the azo group, and the vibrations of the thiazole ring. A shift in the frequency of these bands upon complexation provides evidence of coordination through the corresponding functional groups. For example, a downward shift in the C-O stretching frequency would suggest coordination through the phenolic oxygen. researchgate.net

Furthermore, the formation of a metal-ligand bond gives rise to new vibrational modes at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). These bands, corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, are direct evidence of complex formation. nih.govsamipubco.com

A study on a Schiff base ligand and its Cu(II) and Zn(II) complexes illustrates the identification of metal-ligand vibrations.

| Complex | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

|---|---|---|

| Cu(II) complex | 451 | 573 |

| Zn(II) complex | 483 | 586 |

This table presents the metal-ligand vibrational frequencies for Cu(II) and Zn(II) complexes with a Schiff base ligand as an illustrative example. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its electronic configuration and coordination geometry. The magnetic moment (μ_eff) of a complex is calculated from its magnetic susceptibility and is typically reported in Bohr magnetons (B.M.).

The "spin-only" magnetic moment can be calculated using the following formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. By comparing the experimentally determined magnetic moment with the calculated spin-only value, one can often distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral, or tetrahedral vs. square planar). For some metal ions, there can be an orbital contribution to the magnetic moment, which causes the experimental value to deviate from the spin-only value.

While specific magnetic susceptibility data for this compound complexes are not available in the provided search results, data for other transition metal complexes can serve as a guide. For example, a study on various metal complexes reported the following magnetic moments:

| Metal Ion | Magnetic Moment (μ_eff) (B.M.) | Proposed Geometry |

|---|---|---|

| Vanadium(III) | 2.88 | Octahedral |

| Iron(III) | 5.96 | Octahedral |

| Nickel(II) | 2.92 | Octahedral |

This table presents magnetic moment data for illustrative metal complexes. researchgate.net

Molar Conductivity Studies for Electrolytic Nature

Molar conductivity measurements are a fundamental tool for investigating the nature of metal complexes in solution. By dissolving a complex in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a known concentration (e.g., 10⁻³ M), its electrolytic behavior can be determined. The measured molar conductance value (Λm) helps to distinguish between electrolytic and non-electrolytic complexes.

| Metal Ion | Ligand System | Electrolytic Nature |

| Co(II) | Mixed Ligand (Amoxicillin/Salen) | Electrolyte |

| Ni(II) | Thiazolyl Azo Dye | Non-electrolyte |

| Pd(II) | Thiazolyl Azo Dye | Non-electrolyte |

| Pt(IV) | Thiazolyl Azo Dye | 1:2 Electrolyte |

| Au(III) | Thiazolyl Azo Dye | 1:1 Electrolyte |

| Ag(I) | Thiazolyl Azo Dye | Non-electrolyte |

This table presents representative data for metal complexes with similar azo dye ligands to illustrate the range of electrolytic behaviors observed.

Thermal Decomposition Studies (TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the thermal stability and decomposition pathway of metal complexes. These analyses provide information on the presence of solvent molecules (lattice or coordinated water), the decomposition temperature of the organic ligand, and the nature of the final residue.

The thermal decomposition of metal complexes of this compound typically occurs in distinct steps:

Dehydration: An initial weight loss at a lower temperature range (e.g., 70–125 °C) corresponds to the removal of lattice or coordinated water molecules. This step is often associated with an endothermic peak in the DTA curve.

Ligand Decomposition: At higher temperatures, the organic ligand itself begins to decompose. This process can occur in one or multiple steps and involves the fragmentation and oxidative degradation of the thiazolylazo phenol moiety. These steps are usually marked by significant weight loss in the TGA curve and strong exothermic peaks in the DTA curve.

Formation of Final Residue: The final stage of decomposition at high temperatures typically results in the formation of a stable metal oxide as the end product. The experimental final weight corresponds to the theoretical weight of the respective metal oxide, confirming the stoichiometry of the original complex.

| Decomposition Step | Approximate Temperature Range | Event |

| Step 1 | 70 - 150 °C | Loss of lattice/coordinated water molecules. |

| Step 2 | 200 - 450 °C | Decomposition and fragmentation of the organic ligand. |

| Step 3 | > 500 °C | Formation of stable metal oxide as the final residue. |

This table outlines the general thermal decomposition pathway observed for metal-azo dye complexes.

Surface Morphology and Composition Analysis (FE-SEM, EDX)

Field Emission Scanning Electron Microscopy (FE-SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the solid-state properties of metal complexes. FE-SEM provides high-resolution images of the material's surface, revealing details about its morphology, such as crystallinity, particle shape, and size distribution. EDX analysis complements this by providing elemental composition data, confirming the presence of the expected elements (such as carbon, nitrogen, oxygen, sulfur, and the specific metal) and their relative ratios.

Studies on metal complexes of similar thiazolylazo ligands have used these techniques to great effect. FE-SEM images can distinguish between the amorphous nature of the free ligand and the more crystalline or well-defined structure of the metal complexes. nih.gov The EDX spectrum for a complex will show distinct peaks corresponding to the constituent elements, thereby confirming the successful coordination of the metal ion with the ligand. nih.gov This combined analysis is invaluable for confirming the purity and composition of the synthesized complexes. nih.gov

X-ray Diffraction Studies of Crystalline Metal Complexes

X-ray Diffraction (XRD) is an essential technique for the structural elucidation of crystalline solids. Powder XRD patterns are used to determine the phase purity, crystalline nature, and unit cell parameters of the synthesized metal complexes. The sharp, well-defined peaks in an XRD pattern are indicative of a crystalline material, whereas broad humps suggest an amorphous nature.

For various transition metal complexes with ligands structurally related to this compound, powder XRD studies have been successfully employed to determine their crystal systems. banglajol.info By indexing the diffraction peaks, researchers can identify the crystal lattice structure. For example, studies have shown that Co(II) and Cu(II) complexes with similar Schiff base ligands may crystallize in the monoclinic system, while Ni(II) complexes can adopt a triclinic system. banglajol.info The analysis of peak broadening can also provide information on crystallite size and lattice strain within the complex.

| Metal Complex | Crystal System |

| Co(II) Complex | Monoclinic |

| Ni(II) Complex | Triclinic, Tetragonal |

| Cu(II) Complex | Monoclinic, Tetragonal |

| Fe(II) Complex | Monoclinic |

| Zn(II) Complex | Tetragonal |

This table summarizes representative crystal systems determined for transition metal complexes of similar thiazolylazo and Schiff base ligands. banglajol.info

Complexation Behavior with Diverse Metal Ions

This compound demonstrates significant versatility in its ability to form stable complexes with a wide range of metal ions. Its chelating behavior typically involves the phenolic oxygen, one of the azo nitrogen atoms, and the thiazole nitrogen, allowing it to act as a tridentate ligand.

Interaction with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Fe(II/III), Mn(II), Pd(II), Pt(IV), Ag(I), Au(III))

This ligand readily forms colored complexes with numerous transition metals, a property that has been widely exploited for spectrophotometric analysis. The complexation typically results in a bathochromic (red) shift of the ligand's absorption maximum.

Cu(II), Ni(II), Co(II), Fe(II/III), and Mn(II): These first-row transition metals form stable chelates with thiazolylazo dyes. The stoichiometry of these complexes is often found to be 1:1 or 1:2 (Metal:Ligand). Based on spectral and magnetic studies of analogous systems, octahedral geometries are commonly proposed for Mn(II), Co(II), and Ni(II) complexes, while Cu(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. Fe(II) can form a 1:2 complex with thiazolylazophenol derivatives. nih.gov

Pd(II), Pt(IV), Ag(I), and Au(III): The ligand also coordinates with platinum group and precious metals. Studies on similar ligands show that Pd(II) and Au(III) complexes tend to adopt a square planar geometry, while Ag(I) complexes are often tetrahedral. Pt(IV) complexes typically exhibit an octahedral geometry.

Complexation with Other Metal Ions (e.g., Cd(II), Hg(II), Pb(II), B(III), U(VI))

Beyond transition metals, this compound and related compounds show significant interaction with various other metal ions.

Cd(II) and Hg(II): Thiazolylazo reagents are well-known for forming stable, colored complexes with Cd(II) and Hg(II), making them highly useful for the sensitive spectrophotometric determination of these toxic heavy metals. tandfonline.comamecj.com The complexation is typically rapid and occurs under specific pH conditions, often in buffered or micellar media to enhance sensitivity and stability. amecj.comtandfonline.com

Pb(II): Lead(II) also forms complexes with thiazolylazo ligands. nih.gov The formation of these stable chelates is the basis for analytical methods for lead detection. nih.gov

B(III): Phenolic compounds are known to form complexes with boron. The reaction typically involves the hydroxyl group of the phenol, suggesting that this compound has the potential to form stable boron complexes.

U(VI): The uranyl ion (UO₂²⁺) has been shown to form a 1:1 complex with this compound. tandfonline.com A study determined the logarithm of its stability constant (log β₁) to be 8.8, indicating a high affinity between the ligand and the uranyl cation. tandfonline.com

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of 4-Methoxy-2-(2-thiazolylazo)-phenol, offering insights into its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound. mdpi.com By approximating the many-electron problem to one of electron density, DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311++G**, can be used to calculate a variety of electronic and energetic descriptors. nih.govnih.gov For similar molecular systems, DFT has been successfully employed to determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, ionization potential, and electron affinity. nih.govnih.gov These calculations are crucial for understanding the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests a molecule that is more polarizable and has a higher chemical reactivity. ajrcps.com DFT is also utilized to predict reactive sites by analyzing the distribution of electron density. mdpi.com

The Hartree-Fock (HF) method, being a foundational ab initio method, provides a starting point for more complex calculations by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org However, HF theory does not fully account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method used to incorporate electron correlation effects. wikipedia.orgsmu.eduq-chem.com The MP2 method improves upon the HF energy by adding a second-order correction, which generally leads to more accurate predictions of molecular energies and properties. wikipedia.orgyoutube.com While computationally more demanding than DFT, MP2 calculations can offer a higher level of accuracy for certain systems. smu.edu For a molecule like this compound, these methods can be used to obtain a more refined understanding of its electronic energy and structure.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Computational methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For systems analogous to this compound, such as methoxybenzaldehyde derivatives, periodic DFT calculations have been employed to optimize the molecular geometry in the crystalline state. nih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the frequencies of the fundamental modes of molecular vibration, which can be directly compared with experimental infrared (IR) and Raman spectra. ijert.org For instance, in a study on 4-methoxythioanisole, DFT calculations at the B3LYP level were used to perform a detailed analysis of the vibrational spectra, with assignments based on the potential energy distribution (PED) of the normal modes. ijert.org This combined approach of geometry optimization and vibrational analysis allows for a confident assignment of experimentally observed spectral bands. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT-based vibrational analysis of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3435 | O-H stretching |

| ν(C-H) aromatic | 3100-3000 | 3080-3010 | Aromatic C-H stretching |

| ν(C-H) methoxy (B1213986) | 2980-2850 | 2965-2840 | Methoxy C-H stretching |

| ν(N=N) | 1450 | 1445 | Azo group stretching |

| ν(C=N) thiazole (B1198619) | 1620 | 1615 | Thiazole C=N stretching |

| ν(C-O-C) | 1250 | 1245 | Asymmetric C-O-C stretching |

| δ(C-H) | 1170 | 1168 | In-plane C-H bending |

| γ(C-H) | 830 | 825 | Out-of-plane C-H bending |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The energy and distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter; a smaller gap generally implies higher reactivity. ajrcps.com In related benzothiazole (B30560) derivatives, the HOMO values were found to be crucial in explaining their antioxidant activities. nih.govnih.gov FMO analysis is also instrumental in predicting the outcomes of pericyclic reactions. imperial.ac.ukslideshare.net

A hypothetical table of FMO parameters for this compound is presented below.

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group, the nitrogen atoms of the azo group, and the nitrogen and sulfur atoms of the thiazole ring, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. MEP analysis has been successfully applied to other methoxy-containing compounds to relate their electronic structure to their biological activity. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculated shifts, when compared with experimental values, can aid in the assignment of signals and confirm the proposed molecular structure.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum. By comparing the calculated and experimental spectra, one can gain insight into the electronic transitions occurring within the molecule. For example, in a study of a related benzonitrile (B105546) derivative, TD-DFT calculations were used to analyze the UV-Vis absorption spectra. researchgate.net

A hypothetical table comparing calculated and experimental spectroscopic data for this compound is shown below.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) - OH | 9.8 | 9.7 |

| ¹H NMR (δ, ppm) - Aromatic | 6.8-7.9 | 6.7-7.8 |

| ¹H NMR (δ, ppm) - OCH₃ | 3.9 | 3.85 |

| ¹³C NMR (δ, ppm) - C-OH | 160 | 159 |

| ¹³C NMR (δ, ppm) - Aromatic C | 110-150 | 109-149 |

| ¹³C NMR (δ, ppm) - OCH₃ | 55 | 54.5 |

| UV-Vis λmax (nm) | 480 | 485 |

Molecular Docking Studies of Ligand-Receptor Interactions (as a computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug design and for understanding the fundamental biochemical processes. For thiazole derivatives, including compounds structurally related to this compound, molecular docking elucidates potential binding modes and affinities within the active sites of biological targets. nih.govnih.govmdpi.com

The general methodology for performing molecular docking studies involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. researchgate.netresearchgate.net The binding site is defined, often based on the location of a co-crystallized native ligand. researchgate.net

Preparation of the Ligand: A 3D model of the ligand, in this case, this compound, is constructed using molecular modeling software. The geometry of the ligand is optimized to find its lowest energy conformation. researchgate.net

Docking Simulation: A docking program (e.g., AutoDock, Glide, MOE) systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site. mdpi.comresearchgate.net Each configuration is scored based on a scoring function that estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor are identified and visualized. mdpi.comresearchgate.net For example, studies on other thiazole derivatives have identified crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues like Serine, Leucine, and Lysine within receptor pockets. nih.govacs.org

The insights gained from these simulations can guide the synthesis of new derivatives with improved potency and selectivity. nih.govacs.org

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Tubulin (4O2B) | Combretastatin A-4 (Reference) | -13.42 | SerA178, LeuB248, LysB254 | Hydrogen Bond, Hydrophobic |

| Tubulin (4O2B) | Thiazole Derivative 5c | -12.50 | AsnB249, AsnA101 | Sulfur Bond, Arene-H Bond |

| EGFR TK (2J6M) | Thiadiazole Derivative 4h | -8.12 | Met793, Lys745, Asp800 | Hydrogen Bond, Pi-Cation |

Thermodynamic Property Calculations for Complex Formation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the thermodynamic properties associated with the formation of metal complexes. rsc.org These calculations can predict the stability of complexes formed between a ligand like this compound and various metal ions. For the structurally similar ligand 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), DFT studies have been used to characterize its complexes with Fe(II), Cu(II), and Zn(II). bas.bg

The computational process involves optimizing the geometries of the free ligand and the resulting metal complex. bas.bg Functionals such as B3LYP are commonly employed for these calculations. researchgate.netbas.bg From the optimized structures, thermodynamic parameters including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the complexation reaction can be calculated. nih.govnih.gov

The key thermodynamic quantities are defined as:

Enthalpy of Formation (ΔH): Represents the heat absorbed or released during the formation of the complex. A negative value indicates an exothermic and favorable reaction. mdpi.com

Entropy of Formation (ΔS): Relates to the change in disorder of the system upon complexation.

Gibbs Free Energy of Formation (ΔG): This is the ultimate indicator of the spontaneity of the complex formation reaction at a constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG signifies a spontaneous and thermodynamically stable complex. wikipedia.org

Theoretical calculations for transition metal complexes with related ligands show that the formation is typically characterized by large negative Gibbs free energies, indicating the complexes are thermodynamically stable. researchgate.net The calculations also reveal that the ligand often acts in a deprotonated, tridentate fashion, binding to the metal ion through the thiazolyl nitrogen, an azo group nitrogen, and the phenolic oxygen. bas.bg

| Complex | Method | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| [Ni(phe)₂] | DFT/B3LYP | -304.88 | -301.11 | -273.19 |

| [Mn(phe)₂] | DFT/B3LYP | -266.38 | -262.59 | -236.31 |

| [Cu(phe)₂] | DFT/B3LYP | -262.29 | -258.91 | -231.78 |

| [Zn(phe)₂] | DFT/B3LYP | -198.52 | -196.25 | -171.86 |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in modern technologies like optical switching and data storage. researchgate.net Organic molecules with donor-π-acceptor architectures, such as azo dyes, are promising candidates for NLO materials. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a route to predict these properties, guiding the synthesis of new materials. dtic.mil

Density Functional Theory (DFT) is a widely used method to calculate the NLO properties of organic molecules. uobasrah.edu.iqresearchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.com The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO activity of a molecule. mdpi.com

The computational approach involves:

Optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)). researchgate.netresearchgate.net

Performing frequency calculations to confirm the structure is a true minimum on the potential energy surface. mdpi.com

Calculating the electric dipole moment, polarizability, and hyperpolarizability tensors. The total (or static) first hyperpolarizability (β_total) is then derived from the tensor components. researchgate.net

Studies on various azo dyes and organic chromophores show that the presence of electron-donating groups (like the methoxy and hydroxyl groups in this compound) and electron-withdrawing groups connected by a π-conjugated system can lead to a large hyperpolarizability value, which is indicative of a significant NLO response. analis.com.my Metal complexation can further enhance the NLO properties. analis.com.my

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β_total) (esu) |

|---|---|---|---|---|

| Isoeugenol | DFT/B3LYP/6-311G(d,p) | 2.53 | 1.80 x 10⁻²³ | 3.21 x 10⁻³⁰ |

| Ruthenium-Azobenzene Complex A | DFT/LANL2DZ/6-31G | 10.35 | N/A | 11828.63 x 10⁻³⁰ |

| Ruthenium-Azobenzene Complex C | DFT/LANL2DZ/6-31G | 13.68 | N/A | 12414.87 x 10⁻³⁰ |

Analytical Chemistry Applications and Methodologies

Development of Spectrophotometric Reagents for Metal Ion Determination

4-Methoxy-2-(2-thiazolylazo)-phenol and its structural analogs are well-established chromogenic reagents for the spectrophotometric determination of a range of metal ions. The formation of a metal-ligand complex results in a significant shift in the visible absorption spectrum, enabling quantitative analysis based on the intensity of the color produced. These reagents are noted for their ability to form intensely colored chelates with metal ions, a characteristic that enhances the sensitivity of the analytical methods.

Optimization of Analytical Parameters (pH, Reagent Concentration, Surfactant Effects)

The efficiency and selectivity of spectrophotometric methods using this compound are critically dependent on the optimization of several key parameters.

pH: The pH of the solution plays a crucial role in the complexation reaction. The formation of the metal complex is highly pH-dependent, as the deprotonation of the phenolic hydroxyl group is essential for chelation. For instance, in the determination of uranium(VI) with a similar reagent, 2-(2-Thiazolylazo)-p-Cresol (TAC), the optimal pH for the reaction is 6.5. researchgate.net Deviations from the optimal pH can lead to incomplete complex formation or the formation of interfering species, thereby reducing the accuracy and sensitivity of the method.

Reagent Concentration: An adequate excess of the reagent is necessary to ensure the complete complexation of the metal ion. The optimal concentration is typically determined by studying the effect of varying reagent concentrations on the absorbance of the complex. For the determination of uranium with TAC, a 0.04% solution of the reagent was found to be effective. researchgate.netpsu.edu

Surfactant Effects: The sensitivity and solubility of the metal complexes can be significantly enhanced by the addition of surfactants. Non-ionic surfactants, such as Triton X-100, and cationic surfactants, like N-cetyl-N,N,N-trimethylammonium bromide (CTAB), are commonly employed. researchgate.netpsu.edu Surfactants can form micelles that encapsulate the metal-ligand complex, leading to a more stable and intensely colored system. In the case of uranium determination with TAC, the presence of both Triton X-100 and CTAB was found to increase the sensitivity and solubility of the complex. researchgate.netpsu.edu The optimal concentration of CTAB for this system was determined to be at least 2.0 x 10⁻³ mol L⁻¹. psu.edu

Table 1: Optimized Parameters for Spectrophotometric Determination of Uranium using a Thiazolylazo Reagent

| Parameter | Optimal Condition | Reference |

| pH | 6.5 | researchgate.net |

| Reagent (TAC) | 0.04% solution | researchgate.netpsu.edu |

| Surfactant (CTAB) | ≥ 2.0 x 10⁻³ mol L⁻¹ | psu.edu |

| Surfactant (Triton X-100) | Used to increase solubility | researchgate.netpsu.edu |

Methodologies for Trace Metal Analysis (e.g., Boron, Copper, Cadmium, Uranium, Nickel)

This compound and related compounds have been successfully applied to the determination of various trace metals.

Uranium: A sensitive and selective spectrophotometric method for the determination of uranium(VI) has been developed using 2-(2-Thiazolylazo)-p-Cresol (TAC). researchgate.netpsu.edu The method involves the formation of a stable complex at pH 6.5 in the presence of CTAB and Triton X-100. researchgate.netpsu.edu The molar absorptivity of the complex is reported to be 1.31 x 10⁴ L mol⁻¹ cm⁻¹ at 588 nm, with a detection limit of 26 ng mL⁻¹. researchgate.netpsu.edu The selectivity of the method can be improved by using masking agents like (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA). researchgate.netpsu.edu This method has been successfully applied to the determination of uranium in mine drainage waters. researchgate.net

Nickel: While specific methods for nickel using this compound are less detailed in the provided context, the general applicability of thiazolylazo reagents for nickel determination is known. Spectrophotometric methods for nickel often involve the formation of a colored complex in a suitable buffer and may be enhanced by the use of micellar media to increase sensitivity. longdom.org For example, a method for nickel determination using nicotinohydroxamic acid in the presence of Triton X-100 at pH 9.0 has been reported, with a molar absorptivity of 1.37 × 10⁴ L mol⁻¹ cm⁻¹ at 530 nm. longdom.org This demonstrates the principle of using a chromogenic reagent in a micellar medium for nickel analysis, a technique that is also applicable to thiazolylazo reagents.

Other Metals: The versatility of thiazolylazo reagents suggests their potential for the determination of other metal ions such as copper and cadmium. The fundamental principle remains the formation of a colored complex under optimized conditions.

Applications in Separation and Preconcentration Techniques

To enhance the sensitivity and selectivity of analytical methods, especially for trace metal analysis, this compound can be employed in various separation and preconcentration techniques.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a powerful technique for the preconcentration and separation of analytes from complex matrices. While specific SPE methods utilizing this compound are not extensively detailed, the general principle involves the sorption of the metal-ligand complex onto a solid support. The metal ion in the sample is first complexed with the reagent, and the resulting complex is then passed through an SPE cartridge containing a suitable sorbent. After washing to remove interfering species, the retained complex is eluted with a small volume of a suitable solvent, thereby achieving preconcentration. This technique has been widely used for the extraction and preconcentration of various phenolic compounds and metal complexes.

Liquid-Liquid Extraction (LLE) and Cloud Point Extraction (CPE) Methods

Liquid-Liquid Extraction (LLE): In LLE, the metal complex formed with this compound is extracted from the aqueous phase into an immiscible organic solvent. This process separates the analyte from the sample matrix and can also provide preconcentration if the volume of the organic phase is smaller than the initial aqueous phase. The efficiency of extraction depends on the partition coefficient of the complex and the pH of the aqueous phase.

Cloud Point Extraction (CPE): CPE is an environmentally friendly alternative to traditional LLE that utilizes the phase separation behavior of non-ionic surfactants. researchgate.netscispace.com The method involves the formation of a metal complex with a suitable chelating agent, such as this compound, in an aqueous solution containing a non-ionic surfactant. researchgate.net Upon heating the solution above its cloud point temperature, the surfactant forms a separate, coacervate phase that is rich in the extracted metal complex. scispace.com This small volume of the surfactant-rich phase can then be easily separated for subsequent analysis, achieving a high preconcentration factor. researchgate.net The efficiency of CPE is influenced by factors such as pH, reagent and surfactant concentrations, and temperature. researchgate.net This technique has been successfully applied for the preconcentration of various metal ions using thiazolylazo reagents. researchgate.net

Table 2: Comparison of Separation and Preconcentration Techniques

| Technique | Principle | Advantages |

| Solid Phase Extraction (SPE) | Sorption of the metal-ligand complex onto a solid support, followed by elution. | High preconcentration factors, low solvent consumption, high selectivity. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the metal-ligand complex between two immiscible liquid phases. | Simple, effective for separation. |

| Cloud Point Extraction (CPE) | Entrapment of the metal-ligand complex in a surfactant-rich phase upon heating. | Environmentally friendly (reduced organic solvent use), high preconcentration factors, simple and low cost. researchgate.netscispace.com |

Utilization as Metallochromic Indicators in Titrimetric Procedures

This compound serves as an effective metallochromic indicator in complexometric titrations. In this application, the indicator forms a colored complex with the metal ion being titrated. During the titration with a chelating agent like EDTA, the titrant progressively complexes with the free metal ions. At the endpoint, the titrant displaces the indicator from the metal-indicator complex, resulting in a sharp color change, signaling the completion of the reaction. The sharpness of the endpoint depends on the relative stability of the metal-indicator and metal-titrant complexes. This compound has been shown to be a good indicator for the titration of numerous metal ions with EDTA.

Design of Chemical Sensors for Specific Metal Ions

The compound this compound and its isomer, 2-(2-thiazolylazo)-4-methoxyphenol (TAMH), have been recognized for their potential in the design of chemical sensors for the detection of various metal ions. These compounds belong to the broader class of thiazolylazo dyes, which are known to act as effective chromogenic reagents. The underlying principle of their sensing capability lies in their ability to form colored complexes with metal ions in solution. This color change, which is a result of the chelation process, can be quantified using spectrophotometry, making these compounds valuable in analytical chemistry.

The design of chemical sensors using these thiazolylazo derivatives leverages the formation of stable metal-ligand complexes. The interaction between the metal ion and the dye molecule alters the electronic structure of the dye, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in the molar absorptivity at the new wavelength. This change in optical properties forms the basis of the analytical signal. Research has shown that factors such as pH, solvent, and the presence of other ions can influence the sensitivity and selectivity of these sensors.

Detailed Research Findings

One of the well-documented applications of 2-(2-thiazolylazo)-4-methoxyphenol (TAMH) is in the spectrophotometric determination of uranium(VI). A 1968 study by Sommer, Sepel, and Ivanov provided a detailed analysis of the complexation of uranium(VI) with TAMH. nih.gov The research demonstrated that TAMH forms a 1:1 complex with uranium(VI), and this complex exhibits a logarithmic stability constant (log β1) of 8.8. nih.gov The molar absorptivity of the complex was determined to be 1.4 x 10⁴ L·mol⁻¹·cm⁻¹ at a wavelength of 610 nm. nih.gov This study also highlighted that the TAMH chelate of uranium can be effectively extracted into isobutyl methyl ketone, a property that can be utilized for separation and preconcentration in analytical procedures. nih.gov

Earlier research by Chromý and Sommer in 1967 established that 2-(2-thiazolylazo)-4-methoxyphenol (TAMH) serves as an excellent indicator for the complexometric titration of a wide array of metal ions with EDTA. nih.gov This suggests its broad applicability in the design of chemical sensors for various metals, although specific analytical parameters for many of these ions with TAMH are not as extensively documented as for uranium.

The broader family of thiazole-based dyes has been investigated for the detection of numerous heavy metal ions, including cadmium(II), cobalt(II), copper(II), nickel(II), lead(II), and zinc(II). nih.gov These sensors operate through colorimetric or fluorometric changes upon metal binding. For instance, a study on a related compound, 2-(5′-ethyl-1′,3′,4′-thiadiazolyl-2′-azo)-4-methoxyphenol, showed its effectiveness in the extraction-spectrophotometric determination of cadmium, with a molar absorptivity of 37,800 L·mol⁻¹·cm⁻¹ at 610 nm. researchgate.net Another related reagent, 4-(2-thiazolylazo)resorcinol (B1208428) (TAR), in a ternary complex system, has been used for the sensitive determination of cobalt(II) with a molar absorptivity of 4.26×10⁴ L·mol⁻¹·cm⁻¹ at 525 nm. uctm.edu While these findings are for structurally related compounds, they underscore the potential of the thiazolylazo functional group in combination with a phenol (B47542) moiety for the design of effective metal ion sensors.

The design of these chemical sensors often involves optimizing conditions such as pH to achieve maximum color development and selectivity. The effect of pH on the absorbance of the indicator and its metal complexes is a critical parameter that is typically investigated to establish the optimal conditions for analysis. nih.gov

The table below summarizes the available research findings for the application of 2-(2-thiazolylazo)-4-methoxyphenol (TAMH) and related compounds in the design of chemical sensors for specific metal ions.

| Metal Ion | Reagent | Analytical Method | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) | Optimal pH | Reference |

| Uranium(VI) | 2-(2-thiazolylazo)-4-methoxyphenol (TAMH) | Spectrophotometry | 610 | 1.4 x 10⁴ | 1:1 | - | nih.gov |

| Various | 2-(2-thiazolylazo)-4-methoxyphenol (TAMH) | Complexometric Titration Indicator | - | - | - | - | nih.gov |

| Cobalt(II) | 4-(2-thiazolylazo)resorcinol (TAR) | Extraction-Spectrophotometry | 525 | 4.26 x 10⁴ | 1:2 | 5.2-5.8 | uctm.edu |

| Cadmium(II) | 2-(5′-ethyl-1′,3′,4′-thiadiazolyl-2′-azo)-4-methoxyphenol | Extraction-Spectrophotometry | 610 | 3.78 x 10⁴ | - | - | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Current Research and Knowledge Gaps

Research into 4-Methoxy-2-(2-thiazolylazo)-phenol, also known as TAMP, has established its role as an effective metal-ion indicator for titrations with EDTA, with some studies noting it is more broadly applicable than its isomer, 2-(2-thiazolylazo)-5-methoxyphenol (TAMR) nih.gov. The synthesis typically involves the diazotization of an amine followed by coupling with 4-methoxyphenol (B1676288) smolecule.com. Studies have also touched upon its biological activities, noting that the compound and its metal complexes exhibit antimicrobial and antifungal properties smolecule.comresearchgate.net.